molecular formula C10H14N5O6P B052560 2'-Deoxyadenosine-5'-monophosphate CAS No. 118764-06-0

2'-Deoxyadenosine-5'-monophosphate

Cat. No. B052560
CAS RN: 118764-06-0
M. Wt: 331.22 g/mol
InChI Key: KHWCHTKSEGGWEX-RRKCRQDMSA-N
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Description

2’-Deoxyadenosine-5’-monophosphate is a derivative of the nucleic acid, AMP, in which the hydroxyl group on the 2’’ carbon of the pentose has been reduced to a hydrogen atom . It serves as a building block for DNA synthesis .


Synthesis Analysis

2’-Deoxyadenosine-5’-monophosphate is a purine 2’-deoxyribonucleoside 5’-monophosphate having adenine as the nucleobase. It has a role as a fundamental metabolite . It is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) .


Molecular Structure Analysis

The molecular formula of 2’-Deoxyadenosine-5’-monophosphate is C10H14N5O6P . The molecular weight is 331.22 g/mol .


Chemical Reactions Analysis

2’-Deoxyadenosine-5’-monophosphate is involved in various chemical reactions. For instance, it has been used in the synthesis of novel photoaffinity labels for incorporation into DNA and to study adenosine-based interactions during DNA synthesis and DNA damage .


Physical And Chemical Properties Analysis

2’-Deoxyadenosine-5’-monophosphate is a solid substance . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

  • Biosynthesis for DNA Components : It's used in biosynthesis processes for creating DNA components. Zou, Ding, Ou, and Yan (2013) developed a one-pot system for the biosynthesis of deoxyadenosine-5′-monophosphate, which was efficient and economical. This method may be used for preparing other types of 5′-dNMPs, showing its versatility in nucleotide production (Zou, Ding, Ou, & Yan, 2013).

  • Phosphodiesterase Activity Studies : Alster et al. (1986) explored the role of 2'-Deoxyadenosine-5'-monophosphate in understanding the activity of 2′,5′-phosphodiesterase. This research helps in comprehending the enzyme's function and the importance of the 3′-hydroxyl moiety in nucleotide degradation (Alster et al., 1986).

  • Prodrug Development : Kryczka et al. (2005) studied the synthesis and in vitro evaluation of 5'-O-esters of 2'-deoxyadenosine with alpha-lipoic acid as potential prodrugs. This indicates its potential in drug delivery and therapeutic applications (Kryczka et al., 2005).

  • Gas-Phase Conformations and Energetics : Nei, Hallowita, Steill, Oomens, and Rodgers (2013) used infrared multiple photon dissociation action spectroscopy to study the gas-phase structures of deprotonated 2'-deoxyadenosine-5'-monophosphate. Their work provides insights into the energetic and conformational properties of this nucleotide in the gas phase (Nei, Hallowita, Steill, Oomens, & Rodgers, 2013).

  • Photoproduct Analysis : Ito, Saito, and Taniguchi (1987) investigated the photoproducts of irradiated oligodeoxynucleotide containing 2'-deoxyadenosine-5'-monophosphate. This research is crucial for understanding DNA damage and repair mechanisms under UV exposure (Ito, Saito, & Taniguchi, 1987).

  • Fat Cell Membrane Study : Sahyoun, Schmitges, Siegel, and Cuatrecasas (1976) found that 2'-deoxyadenosine-3'-monophosphate, a closely related compound, is a potent inhibitor of adenylate cyclase activity. This research contributes to understanding cellular signaling pathways and their modulation (Sahyoun, Schmitges, Siegel, & Cuatrecasas, 1976).

  • Molecular Structures and Redox Characteristics : Wei-wei (2009) studied the molecular structures and redox characteristics of 2′-deoxyadenosine 5′-monophosphate. This is significant for understanding its stability and reactivity, which are important for genetic stability (Wei-wei, 2009).

  • Cell-free Extracts and Apoptotic Program : Leoni, Chao, Cottam, Genini, Rosenbach, Carrera, Budihardjo, Wang, and Carson (1998) demonstrated that 2-chloro-2'-deoxyadenosine 5'-triphosphate, a derivative, can activate caspase-3 in a cell-free system, suggesting its role in apoptosis and potential in cancer therapy (Leoni et al., 1998).

Safety And Hazards

2’-Deoxyadenosine-5’-monophosphate is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Relevant Papers Several papers have been published on 2’-Deoxyadenosine-5’-monophosphate, including studies on its photosensitization and its role in DNA synthesis . Further analysis of these papers would provide more detailed information.

properties

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWCHTKSEGGWEX-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25191-20-2, 2922-74-9 (di-hydrochloride salt)
Record name Poly(dA)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25191-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxy-5'-adenosine monophosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID901034859
Record name 2'-Deoxy-5'-adenosine monophosphate
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Molecular Weight

331.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxyadenosine monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2'-Deoxyadenosine-5'-monophosphate

CAS RN

653-63-4
Record name dAMP
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URL https://commonchemistry.cas.org/detail?cas_rn=653-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2'-Deoxy-5'-adenosine monophosphate
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Record name 2'-Deoxy-5'-adenosine monophosphate
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Record name 2'-deoxyadenosine 5'-(dihydrogen phosphate)
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Record name DEOXYADENOSINE 5'-MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFR8I97ORM
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Record name Deoxyadenosine monophosphate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 °C
Record name Deoxyadenosine monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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